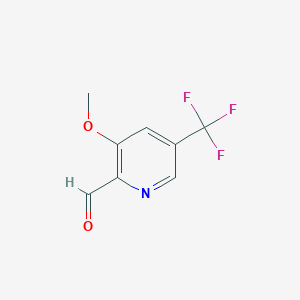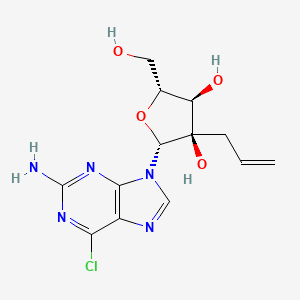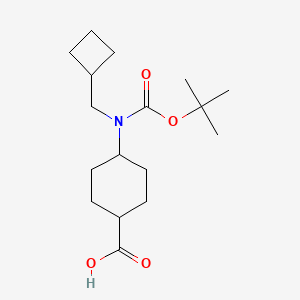
L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine is a peptide compound composed of five amino acids: arginine, threonine, and lysine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid until the desired peptide sequence is obtained.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently extracted and purified.
化学反应分析
Types of Reactions
L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the arginine residues, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Formation of oxidized arginine residues.
Reduction: Reduced peptide with intact disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
科学研究应用
L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in wound healing and tissue regeneration.
Industry: Utilized in the production of peptide-based materials and coatings.
作用机制
The mechanism of action of L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to cell surface receptors, initiating signaling cascades that regulate various cellular processes. For example, arginine residues can serve as precursors for nitric oxide (NO) production, which plays a crucial role in vasodilation and immune response.
相似化合物的比较
Similar Compounds
- L-Arginyl-L-lysyl-L-threonyl-L-arginyl-L-lysine
- L-Arginyl-L-arginyl-L-threonyl-L-leucyl-L-lysine
- L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-alanine
Uniqueness
L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. The presence of multiple arginine residues enhances its ability to interact with negatively charged molecules, while the threonine and lysine residues contribute to its structural stability and functional versatility.
属性
CAS 编号 |
647375-80-2 |
|---|---|
分子式 |
C28H57N15O7 |
分子量 |
715.9 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C28H57N15O7/c1-15(44)20(24(48)41-17(9-5-13-38-27(33)34)22(46)42-19(25(49)50)8-2-3-11-29)43-23(47)18(10-6-14-39-28(35)36)40-21(45)16(30)7-4-12-37-26(31)32/h15-20,44H,2-14,29-30H2,1H3,(H,40,45)(H,41,48)(H,42,46)(H,43,47)(H,49,50)(H4,31,32,37)(H4,33,34,38)(H4,35,36,39)/t15-,16+,17+,18+,19+,20+/m1/s1 |
InChI 键 |
LQBJZRNRIRUVBD-HLXURNFRSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N)O |
规范 SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine](/img/structure/B12069110.png)


![7-{8-[(2,2-Dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoic acid](/img/structure/B12069144.png)

![2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride](/img/structure/B12069149.png)







